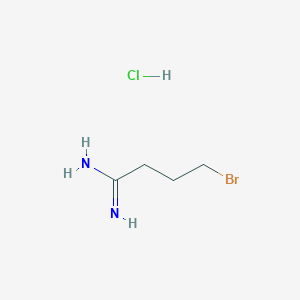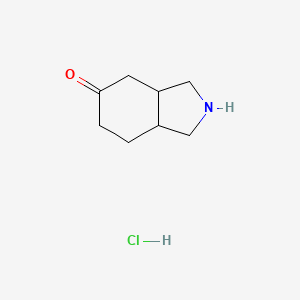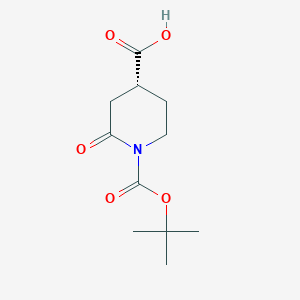
(E)-Methyl 4,4-diphenylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Methyl 4,4-diphenylbut-2-enoate is an organic compound with the molecular formula C17H16O2 It is a derivative of butenoic acid and features a conjugated system with two phenyl groups attached to the butenoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4,4-diphenylbut-2-enoate typically involves the esterification of 4,4-diphenylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4,4-diphenylbut-2-enoic acid+methanolacid catalyst(E)-Methyl 4,4-diphenylbut-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Methyl 4,4-diphenylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4,4-diphenylbut-2-enoic acid or 4,4-diphenylbutan-2-one.
Reduction: Formation of 4,4-diphenylbut-2-en-1-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Wissenschaftliche Forschungsanwendungen
(E)-Methyl 4,4-diphenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-Methyl 4,4-diphenylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of target proteins and pathways. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-Ethyl 4,4-diphenylbut-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester.
4,4-Diphenylbut-2-enoic acid: The parent acid form of the compound.
4,4-Diphenylbutan-2-one: A ketone derivative formed through oxidation.
Uniqueness
(E)-Methyl 4,4-diphenylbut-2-enoate is unique due to its specific ester functional group and the presence of two phenyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C17H16O2 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
methyl (E)-4,4-diphenylbut-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-19-17(18)13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,16H,1H3/b13-12+ |
InChI-Schlüssel |
CQJZIPPVSVBKEW-OUKQBFOZSA-N |
Isomerische SMILES |
COC(=O)/C=C/C(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C=CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)
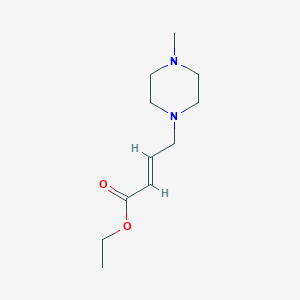
![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)

![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)
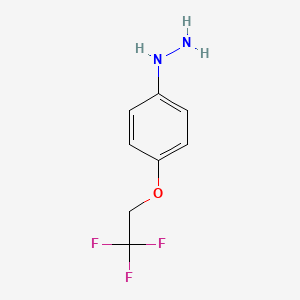
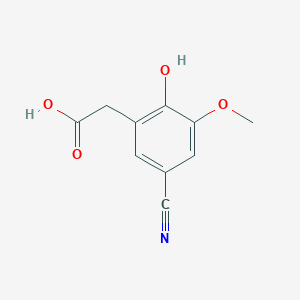
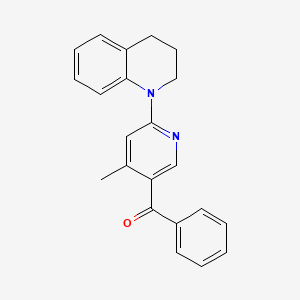

![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)
